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Compound of Interest

Compound Name: 2-Chloro-6-fluorophenol

An In-depth Technical Guide to the Molecular Structure of 2-Chloro-6-fluorophenol

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 2-
Chloro-6-fluorophenol (CAS No. 2040-90-6), a key intermediate in the pharmaceutical and
agrochemical industries.[1][2][3] This document synthesizes data from spectroscopic analyses,
computational modeling, and established chemical principles to offer a detailed structural
elucidation. It is intended for researchers, scientists, and drug development professionals who
require a deep understanding of this compound's physicochemical properties and structural
nuances. The guide includes detailed experimental protocols and discusses the implications of
its structure on its reactivity and applications.

Introduction and Strategic Importance

2-Chloro-6-fluorophenol is a halogenated aromatic compound whose strategic importance is
rooted in its utility as a versatile building block for more complex molecules.[2] Its unique
substitution pattern, featuring a hydroxyl group flanked by chlorine and fluorine atoms, imparts
specific electronic and steric properties that are leveraged in the synthesis of high-value
products. Notably, it is a critical precursor in the production of certain non-steroidal anti-
inflammatory drugs (NSAIDs) and advanced agricultural chemicals.[2] A thorough
understanding of its three-dimensional structure, intramolecular forces, and electronic
distribution is paramount for optimizing synthetic routes and for the rational design of new
bioactive molecules.
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This guide moves beyond a simple recitation of data, aiming instead to provide a causal
understanding of why the molecule behaves as it does. We will explore its structure through the
complementary lenses of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy,
Mass Spectrometry (MS), and theoretical computational methods.

Physicochemical and Spectroscopic Profile

The fundamental properties of 2-Chloro-6-fluorophenol are summarized below. These data
serve as the baseline for all subsequent structural analysis and are critical for quality control in
any synthetic application.

Property Value Source(s)
Molecular Formula CeHaCIFO [41[5]
Molecular Weight 146.55 g/mol [41[6]

CAS Number 2040-90-6 [31141[7]
IUPAC Name 2-chloro-6-fluorophenol [5]

Melting Point 62-65 °C [8]

Boiling Point 175-176 °C

Appearance White to off-white solid 9]

LogP (Octanol/Water) 2.18 [6]

Elucidation of the Covalent and Three-Dimensional
Structure

The definitive structure of a molecule is a composite picture assembled from multiple analytical
techniques. Each method provides a unique piece of the puzzle, and their combined
interpretation yields a high-confidence model.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the covalent framework of an organic
molecule in solution. For 2-Chloro-6-fluorophenol, *H, 13C, and *°F NMR are all highly
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informative.

e 1H NMR Analysis: The proton NMR spectrum is expected to show three distinct signals in the
aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts
and coupling patterns (multiplicity) are dictated by the electron-withdrawing effects of the
halogen and hydroxyl substituents. The proton adjacent to the fluorine will exhibit coupling to
19F, providing a key diagnostic feature. The hydroxyl proton will appear as a broad singlet,
the chemical shift of which is concentration and solvent-dependent.

e 13C NMR Analysis: The 33C NMR spectrum will display six unique signals for the six aromatic
carbons. The carbons directly bonded to the electronegative F, Cl, and O atoms (C1, C2, and
C6) will be significantly downfield. Carbon-fluorine coupling (*JCF, 2JCF, etc.) provides
unambiguous confirmation of the fluorine's position relative to the carbon skeleton.

e 19F NMR Analysis: As °F is a spin-%2 nucleus with 100% natural abundance, °F NMR is a
highly sensitive technique. The spectrum for 2-Chloro-6-fluorophenol will show a single
resonance, and its coupling to adjacent protons will confirm the substitution pattern.

Vibrational Spectroscopy (IR)

Infrared spectroscopy probes the vibrational modes of a molecule, providing definitive evidence
for the presence of specific functional groups.

o O-H Stretch: A prominent, broad absorption band is expected in the region of 3200-3600
cm~1, characteristic of the hydroxyl group's stretching vibration. The broadness is due to
hydrogen bonding.

e C=C Aromatic Stretches: Multiple sharp peaks will appear in the 1400-1600 cm~1 region,
confirming the presence of the aromatic ring.

e C-O Stretch: A strong band around 1200 cm~! is indicative of the C-O stretching of the
phenol.

e C-Cl and C-F Stretches: Absorptions corresponding to the carbon-halogen bonds are found
in the fingerprint region (typically 1000-1100 cm~1 for C-F and 600-800 cm~1 for C-ClI).
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Spectroscopic data for 2-Chloro-6-fluorophenol is available from public databases such as
SpectraBase.[9][10]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers structural clues through
fragmentation analysis.

e Molecular lon Peak (M*): The electron ionization (EI) mass spectrum will show a molecular
ion peak at m/z = 146.[4] A key feature will be the M+2 peak at m/z = 148, with an intensity
approximately one-third that of the M+ peak. This isotopic pattern is the characteristic
signature of a molecule containing one chlorine atom (due to the natural abundance of 35Cl
and 3’Cl isotopes).

e Fragmentation: Common fragmentation pathways for phenols include the loss of CO and
CHO radicals, which would lead to characteristic daughter ions.

The NIST Chemistry WebBook is an authoritative source for the mass spectrum of this
compound.[4]

Intramolecular Interactions and Conformational Analysis

A critical feature of the 2-Chloro-6-fluorophenol structure is the potential for intramolecular
hydrogen bonding between the hydroxyl proton and one of the adjacent halogen atoms.
Studies on this molecule in low-temperature argon matrices have revealed the presence of a
"Cl-type" isomer, characterized by an O-H---Cl hydrogen bond.[11] Interestingly, the
corresponding "F-type" (O-H---F) isomer was not observed under these conditions, suggesting
that it converts to the more stable Cl-type isomer via hydrogen-atom tunneling.[11] This
intramolecular interaction locks the hydroxyl group in a specific orientation, influencing the
molecule's overall conformation, polarity, and reactivity.

Computational and Theoretical Insights

To complement experimental data, computational chemistry provides a powerful tool for
visualizing and quantifying molecular properties. Methods like Density Functional Theory (DFT)
can be used to calculate the optimized molecular geometry, electrostatic potential, and
molecular orbitals.[12]
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e Molecular Geometry: DFT calculations can predict bond lengths, bond angles, and dihedral
angles with high accuracy, corroborating data that would be obtained from X-ray
crystallography.

» Electrostatic Potential (ESP) Map: An ESP map visualizes the electron density distribution.
For 2-Chloro-6-fluorophenol, this would show a region of high negative potential (red)
around the oxygen atom and regions of positive potential (blue) around the hydroxyl proton,
making it a target for nucleophilic and electrophilic attack, respectively.

e Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital
(HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting
chemical reactivity. The energy gap between the HOMO and LUMO indicates the molecule's
kinetic stability.

Experimental & Analytical Protocols

The following protocols are standardized workflows for the structural characterization of 2-
Chloro-6-fluorophenol.

Protocol: NMR Sample Preparation and Analysis

o Sample Preparation: Accurately weigh 10-20 mg of 2-Chloro-6-fluorophenol and dissolve it
in ~0.7 mL of a deuterated solvent (e.g., CDCIs or DMSO-ds) in a standard 5 mm NMR tube.

 Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or
higher). Tune and shim the instrument to ensure optimal magnetic field homogeneity.

e 1H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a 90° pulse
angle and a relaxation delay of at least 5 seconds to ensure quantitative integration.

e 13C NMR Acquisition: Acquire a proton-decoupled 3C spectrum. An acquisition time of 1-2
hours is typical, depending on the concentration and instrument sensitivity.

e 19F NMR Acquisition: Acquire a proton-decoupled *°F spectrum. This is a quick experiment
due to the high sensitivity of the *°F nucleus.
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o Data Processing: Process all spectra using appropriate software (e.g., MestReNova,
TopSpin). This includes Fourier transformation, phase correction, baseline correction, and
referencing (e.g., TMS for *H and 13C).

« Interpretation: Analyze chemical shifts, coupling constants (including J_HF and J_CF), and
integration to assign all signals to the corresponding nuclei in the molecule.

Protocol: Attenuated Total Reflectance (ATR) IR
Spectroscopy

o Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record
a background spectrum of the empty ATR accessory.

o Sample Application: Place a small amount (a few milligrams) of the solid 2-Chloro-6-
fluorophenol powder onto the ATR crystal.

e Apply Pressure: Use the pressure clamp to ensure firm and even contact between the
sample and the crystal.

o Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a
resolution of 4 cm~* to achieve a good signal-to-noise ratio.

o Data Analysis: The resulting spectrum is typically displayed in terms of transmittance or
absorbance. ldentify the characteristic absorption bands and assign them to the
corresponding functional groups.

Visualization of Key Workflows and Structures

Diagrams created using Graphviz provide clear visual representations of complex processes
and relationships.
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Caption: Workflow for the synthesis and structural elucidation of 2-Chloro-6-fluorophenol.
Caption: Intramolecular hydrogen bonding in 2-Chloro-6-fluorophenol.

Safety, Handling, and Storage

2-Chloro-6-fluorophenol is a hazardous substance and must be handled with appropriate
precautions.[5][13]

e Hazards: It is harmful if swallowed, causes severe skin burns and eye damage, and may
cause an allergic skin reaction.[5] It is also suspected of causing genetic defects and
damaging fertility.[5] It is toxic to aquatic life with long-lasting effects.[5]

o Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective
equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and
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a lab coat.[13][14] Avoid breathing dust or vapors.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14] Keep
away from incompatible materials such as strong oxidizing agents.

Conclusion

The molecular structure of 2-Chloro-6-fluorophenol is well-defined by a combination of
modern analytical techniques. Its covalent framework is readily confirmed by NMR
spectroscopy, while IR and MS provide orthogonal validation of its functional groups and
molecular formula. Theoretical studies and low-temperature IR experiments strongly support a
planar conformation stabilized by an intramolecular O-H---Cl hydrogen bond. This structural
feature is not merely an academic detail; it governs the compound's physical properties and
chemical reactivity, which are critical considerations for its successful application in the
synthesis of pharmaceuticals and agrochemicals.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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